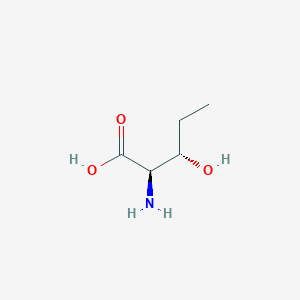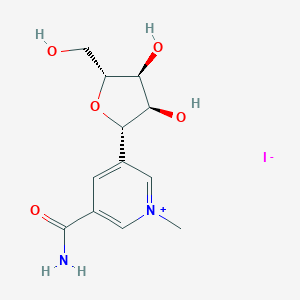
5-beta-D-Ribofuranosyl-3-(aminocarbonyl)-1-methylpyridinium iodide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-beta-D-Ribofuranosyl-3-(aminocarbonyl)-1-methylpyridinium iodide, commonly known as AMP or Adenosine monophosphate, is a nucleotide that plays a crucial role in various biochemical processes. AMP is synthesized in the body through various pathways and is important for energy metabolism, signal transduction, and protein synthesis.
Mecanismo De Acción
AMP acts as a signaling molecule in various biochemical processes. It binds to specific receptors on the cell surface and activates various signaling pathways. AMP also acts as a substrate for enzymes such as AMP-activated protein kinase (AMPK) and adenylate cyclase. AMPK is a key regulator of energy metabolism and is activated by the binding of AMP. Adenylate cyclase is an enzyme that catalyzes the conversion of ATP to cyclic AMP (cAMP), which is an important signaling molecule in various cellular processes.
Efectos Bioquímicos Y Fisiológicos
AMP has various biochemical and physiological effects on the body. It plays a crucial role in energy metabolism, signal transduction, and protein synthesis. AMP also regulates various cellular processes such as cell growth, differentiation, and apoptosis. AMP has been shown to have neuroprotective effects and to improve cognitive function in animal models. It has also been shown to have anti-inflammatory effects and to improve insulin sensitivity in humans.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
AMP has several advantages for lab experiments, including its availability, stability, and low cost. AMP can be easily synthesized in the laboratory using various methods. It is also stable under various conditions and can be stored for long periods. However, one of the limitations of using AMP in lab experiments is its low solubility in water, which can affect its bioavailability and efficacy.
Direcciones Futuras
AMP has several potential future directions for scientific research. One of the potential future directions is the study of AMP in the treatment of various diseases such as cancer, diabetes, and neurodegenerative diseases. AMP has been shown to have anti-tumor effects and to improve insulin sensitivity in humans. Another potential future direction is the study of AMP in the regulation of energy metabolism and aging. AMP has been shown to activate AMPK, which is a key regulator of energy metabolism and aging. Finally, the study of AMP in the development of new drugs and therapies is also a potential future direction. AMP has several unique properties that make it an attractive target for drug development.
Conclusion:
In conclusion, 5-beta-D-Ribofuranosyl-3-(aminocarbonyl)-1-methylpyridinium iodide, commonly known as AMP, is a nucleotide that plays a crucial role in various biochemical processes. AMP is synthesized in the body through various pathways and is important for energy metabolism, signal transduction, and protein synthesis. AMP has various scientific research applications, including its use as a substrate for enzymes, a modulator of enzyme activity, and as a signaling molecule. AMP has several potential future directions for scientific research, including the study of AMP in the treatment of various diseases, the regulation of energy metabolism and aging, and the development of new drugs and therapies.
Métodos De Síntesis
AMP is synthesized in the body through various pathways, including de novo synthesis and salvage pathways. In the de novo synthesis pathway, AMP is synthesized from simple molecules such as amino acids, sugars, and carbon dioxide. In the salvage pathway, AMP is synthesized from the breakdown of other nucleotides such as ADP and ATP. AMP can also be synthesized chemically in the laboratory using various methods such as enzymatic synthesis, chemical synthesis, and fermentation.
Aplicaciones Científicas De Investigación
AMP has various scientific research applications, including its use as a substrate for enzymes, a modulator of enzyme activity, and as a signaling molecule. AMP is also used in the study of energy metabolism, signal transduction, and protein synthesis. AMP is used in the study of various diseases such as cancer, diabetes, and neurodegenerative diseases.
Propiedades
Número CAS |
107325-69-9 |
|---|---|
Nombre del producto |
5-beta-D-Ribofuranosyl-3-(aminocarbonyl)-1-methylpyridinium iodide |
Fórmula molecular |
C12H17IN2O5 |
Peso molecular |
396.18 g/mol |
Nombre IUPAC |
5-[(2S,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-1-methylpyridin-1-ium-3-carboxamide;iodide |
InChI |
InChI=1S/C12H16N2O5.HI/c1-14-3-6(2-7(4-14)12(13)18)11-10(17)9(16)8(5-15)19-11;/h2-4,8-11,15-17H,5H2,1H3,(H-,13,18);1H/t8-,9-,10-,11+;/m1./s1 |
Clave InChI |
DFGLHJWCKIGKAU-ZCJARRQASA-N |
SMILES isomérico |
C[N+]1=CC(=CC(=C1)C(=O)N)[C@H]2[C@@H]([C@@H]([C@H](O2)CO)O)O.[I-] |
SMILES |
C[N+]1=CC(=CC(=C1)C(=O)N)C2C(C(C(O2)CO)O)O.[I-] |
SMILES canónico |
C[N+]1=CC(=CC(=C1)C(=O)N)C2C(C(C(O2)CO)O)O.[I-] |
Sinónimos |
5-beta-D-ribofuranosyl-3-(aminocarbonyl)-1-methylpyridinium iodide 5-RACMP 5-ribofuranosyl-3-(aminocarbonyl)-1-methylpyridinium |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![[2-acetyloxy-4-[(E)-3-oxo-3-(2-oxopyrrolidin-1-yl)prop-1-enyl]phenyl] acetate](/img/structure/B12652.png)
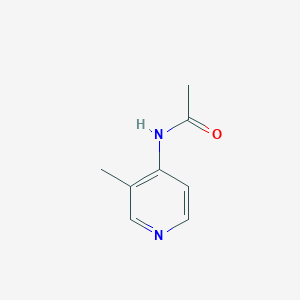
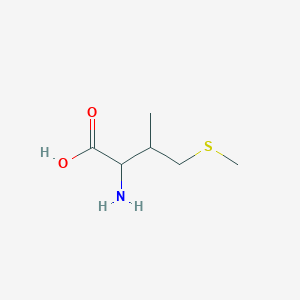

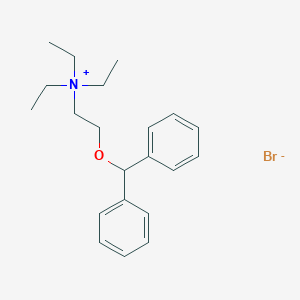
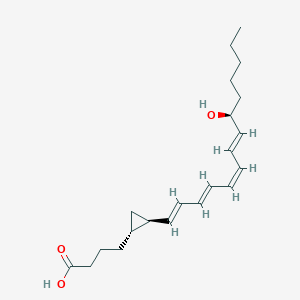
![1-(3,4,5-trimethoxyphenyl)-N-[(3,4,5-trimethoxyphenyl)methyl]methanimine](/img/structure/B12669.png)

